Ester pinacolique de l'acide trans-1-hepténylboronique

Vue d'ensemble

Description

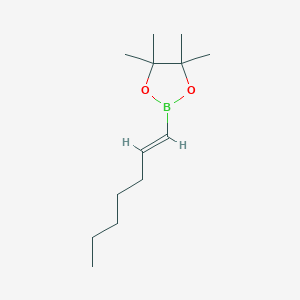

Trans-1-Heptenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H25BO2 and its molecular weight is 224.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality trans-1-Heptenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Heptenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Palladium-Catalyzed Cross-Coupling Reactions

Trans-1-Heptenylboronic acid pinacol ester is primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic ester facilitates the coupling with olefins, leading to the formation of substituted 1,3-dienes.

Mechanism of Action :

- The compound interacts with olefins under the influence of a palladium catalyst.

- The boron atom's electrophilic nature allows it to participate effectively in the coupling process, resulting in high yields of desired products.

Synthesis of Substituted 1,3-Dienes

The ability to generate substituted 1,3-dienes is one of the most notable applications of trans-1-Heptenylboronic acid pinacol ester. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products.

Key Reaction Conditions :

- Typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Requires precise control over temperature and reaction time to optimize yield and selectivity.

High Selectivity Catalysis

The compound is also recognized for its role as a high selectivity catalyst when coupled with palladium. This feature enhances the efficiency of carbon-carbon coupling reactions, making it a preferred choice for chemists seeking to achieve specific product distributions.

Case Study 1: Synthesis of 1,3-Dienes

A study demonstrated the use of trans-1-Heptenylboronic acid pinacol ester in synthesizing various substituted 1,3-dienes through palladium-catalyzed reactions. The reaction conditions were optimized to yield up to 90% conversion with minimal by-products, showcasing its effectiveness as a synthetic tool .

Case Study 2: Compatibility with Diverse Substrates

Research has shown that trans-1-Heptenylboronic acid pinacol ester exhibits compatibility with various substrates under photochemical reaction conditions. This versatility allows for broader applications in synthetic organic chemistry .

Mécanisme D'action

Target of Action

It is known to be used as a substrate in palladium-catalyzed cross-coupling reactions . In these reactions, the compound interacts with olefins to produce substituted 1,3-dienes .

Mode of Action

In palladium-catalyzed cross-coupling reactions, trans-1-Heptenylboronic acid pinacol ester interacts with olefins. The boronic ester group in the compound facilitates the coupling reaction, leading to the formation of substituted 1,3-dienes .

Pharmacokinetics

It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The primary result of the action of trans-1-Heptenylboronic acid pinacol ester is the formation of substituted 1,3-dienes in palladium-catalyzed cross-coupling reactions . These products can have various molecular and cellular effects, depending on their specific structures and functional groups.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of trans-1-Heptenylboronic acid pinacol ester. For instance, the rate of hydrolysis of boronic pinacol esters is strongly influenced by pH . Therefore, the compound’s action and stability could be affected by the pH of the environment in which it is used.

Activité Biologique

trans-1-Heptenylboronic acid pinacol ester, with the CAS number 169339-75-7 and molecular formula C13H25BO2, is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the development of biologically active compounds. This compound is characterized by its unique structure which includes a heptenyl group and is utilized in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction.

- Molecular Weight : 224.15 g/mol

- Density : 0.875 g/mL at 25 °C

- Boiling Point : 73-77 °C at reduced pressure (0.4-0.5 mmHg)

| Property | Value |

|---|---|

| Molecular Formula | C13H25BO2 |

| Molecular Weight | 224.15 g/mol |

| Density | 0.875 g/mL |

| Boiling Point | 73-77 °C |

Biological Activity Overview

The biological activity of trans-1-heptenylboronic acid pinacol ester has been studied primarily in the context of its applications in medicinal chemistry. Its derivatives have shown potential in various therapeutic areas, including:

- Cancer Therapy : Boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cancer cells.

- Antiviral Activity : Certain boron-containing compounds exhibit antiviral properties, making them candidates for antiviral drug development.

The biological activity of trans-1-heptenylboronic acid pinacol ester is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of inhibitors targeting specific enzymes involved in disease pathways.

Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of various boronic acid derivatives, including trans-1-heptenylboronic acid pinacol ester. The results indicated that these compounds could effectively inhibit cancer cell proliferation through proteasome inhibition.

Study 2: Antiviral Properties

Research conducted by Owens et al. highlighted the antiviral potential of boronic acids, suggesting that trans-1-heptenylboronic acid pinacol ester could be developed into a lead compound for antiviral drugs targeting viral replication mechanisms.

Applications in Organic Synthesis

Trans-1-heptenylboronic acid pinacol ester serves as a versatile building block in organic synthesis, particularly in:

- Suzuki Coupling Reactions : It is employed to create carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Carbon-carbon bond formation |

| Synthesis of Bioactive Compounds | Precursor for various pharmaceutical agents |

Propriétés

IUPAC Name |

2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEDFAYNMNXKGM-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569730 | |

| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169339-75-7 | |

| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.